2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide . Breaking down the nomenclature:
- 2-fluoro : Indicates a fluorine substituent at the second position of the benzene ring.
- N-[(3-thiophen-2-ylpyrazin-2-yl)methyl] : Specifies a methyl group attached to the sulfonamide nitrogen, which is further substituted by a pyrazine ring at position 3. The pyrazine ring carries a thiophene moiety at its second position.
- Benzenesulfonamide : Denotes the parent structure, a benzene ring fused to a sulfonamide group.
The molecular formula is C₁₅H₁₂FN₃O₂S₂ , with a molecular weight of 349.4 g/mol . The SMILES notation (C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 ) and InChIKey (GSHPEFWSNWNRSJ-UHFFFAOYSA-N ) provide unambiguous representations of atomic connectivity and stereochemical features.
| Property | Value |
|---|---|
| IUPAC Name | 2-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |
| Molecular Formula | C₁₅H₁₂FN₃O₂S₂ |
| Molecular Weight | 349.4 g/mol |
| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |
| InChIKey | GSHPEFWSNWNRSJ-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is characterized by three distinct aromatic systems: a fluorobenzene ring, a pyrazine ring, and a thiophene ring. Key geometric features include:
- Planar Aromatic Systems : The benzene, pyrazine, and thiophene rings exhibit near-planar arrangements, with bond lengths and angles consistent with sp² hybridization. For example, the C–S bond in the thiophene ring measures approximately 1.71 Å , aligning with typical thiophene derivatives.
- Sulfonamide Group : The sulfur atom in the sulfonamide adopts a tetrahedral geometry, with S–O bond lengths of 1.43 Å and O–S–O angles of 119° . The N–S bond length is 1.62 Å , reflecting partial double-bond character due to resonance stabilization.
- Methyl Linker : The methylene group (–CH₂–) connecting the sulfonamide nitrogen to the pyrazine ring introduces rotational flexibility. Dihedral angles between the pyrazine and thiophene rings range from 15° to 30° , suggesting moderate conjugation between the heterocycles.
Computational models predict two dominant conformers:
- Conformer A : The thiophene ring lies coplanar with the pyrazine ring, maximizing π-π interactions.
- Conformer B : The thiophene is rotated 45° relative to the pyrazine, reducing steric hindrance between the sulfur atoms.
Crystallographic Data and Packing Arrangements
Experimental crystallographic data for this compound remains unpublished. However, analogous sulfonamide-thiophene hybrids provide insights into potential packing motifs:
- π-π Stacking : The pyrazine and thiophene rings likely engage in offset face-to-face stacking, with interplanar distances of 3.4–3.6 Å .
- Hydrogen Bonding : The sulfonamide NH group may act as a hydrogen bond donor to oxygen or nitrogen atoms in adjacent molecules, forming a 3D network.
- Van der Waals Interactions : The fluorine atom participates in weak C–F⋯H–C contacts, stabilizing the lattice.
| Hypothetical Packing Feature | Description |
|---|---|
| π-π Stacking | Offset stacking between pyrazine and thiophene rings (3.5 Å spacing) |
| Hydrogen Bonds | N–H⋯O=S interactions (2.8–3.0 Å) between sulfonamide groups |
| Halogen Interactions | C–F⋯H–C contacts (2.9 Å) involving the fluorine substituent |
Properties
IUPAC Name |
2-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c16-11-4-1-2-6-14(11)23(20,21)19-10-12-15(18-8-7-17-12)13-5-3-9-22-13/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHPEFWSNWNRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₅H₁₂F N₃O₂S₂
- Molecular Weight : 349.4 g/mol
- CAS Number : 2034426-74-7
The structure of this compound includes a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has shown promising results in preliminary anticancer studies. For instance, derivatives with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with thiophene and pyrazine moieties exhibited cytotoxic effects on human tumor cell lines, indicating that 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide may possess similar properties .
Antimicrobial Activity Evaluation
A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens. Results indicated a significant reduction in bacterial growth at varying concentrations, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-fluoro-N-(...) | 8 | E. coli |
| 2-fluoro-N-(...) | 16 | S. aureus |
Anticancer Studies
In vitro studies conducted by the National Cancer Institute (NCI) revealed that the compound inhibited cell growth across several cancer cell lines with an average growth inhibition rate exceeding 50% at specific concentrations .
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.34 | 45.12 |
Potential Therapeutic Applications
Given its biological activities, 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has potential applications in:
- Antimicrobial Therapy : As a candidate for developing new antibiotics to combat resistant strains.
- Cancer Treatment : As part of novel therapeutic regimens targeting specific cancer types.
- Neurological Disorders : Due to its structural similarities with known anticonvulsants, further investigation into its effects on neurological pathways may yield additional therapeutic uses.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with sulfonamide- and heterocycle-containing molecules reported in patent literature. Below is a comparative analysis based on substituents, physicochemical properties, and synthetic routes:
Key Observations:
Sulfonamide vs. Amide Linkages : The target compound’s benzenesulfonamide group contrasts with the benzamide in Example 53 (). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability compared to amides, which may enhance target binding .
Fluorine Substitution: The 2-fluoro substituent in the target compound mirrors fluorinated aromatic systems in Example 53 ().
Heterocyclic Diversity : The pyrazine-thiophene moiety in the target compound differs from the pyrazolo-pyrimidine () and pyrido-pyrimidine () scaffolds. Thiophene incorporation may influence solubility and π-π stacking interactions, while pyrazine rings contribute to planar geometry, favoring intercalation or enzyme active-site binding .
Physicochemical and Pharmacokinetic Trends
- Melting Points : The absence of melting point data for the target compound limits direct comparisons, but Example 53’s high MP (175–178°C) indicates strong crystalline packing, which may correlate with stability but complicate formulation .
Research Findings and Limitations
While the provided evidence lacks direct data on the target compound, insights can be extrapolated:
- Synthetic Challenges : The thiophene-pyrazine linkage in the target compound may require specialized coupling reagents (e.g., palladium catalysts, as seen in ’s Suzuki-Miyaura reactions) .
- Biological Activity : Fluorinated sulfonamides in demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms, though empirical validation is needed.
Biological Activity
2-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula for 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is , with a molecular weight of 333.33 g/mol. The compound features a fluorine atom, which may enhance its biological activity through improved binding interactions and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the thiophene and pyrazine moieties contributes to its pharmacological effects.
Biological Activity Overview
Research has demonstrated that 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide exhibits various biological activities, including:
- Antiviral Activity : Compounds with similar structures have shown promising antiviral properties, particularly against RNA viruses. Studies indicate that modifications at the thiophene and pyrazine positions can enhance antiviral efficacy .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Similar compounds have been reported to exhibit cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive function .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 0.20 | |
| Compound B | Anticancer | 2.7 | |
| Compound C | AChE Inhibition | 50 |
Case Studies
- Antiviral Screening : In a study evaluating the antiviral properties of various derivatives, a compound structurally similar to 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide demonstrated significant activity against viral replication in vitro, suggesting that structural modifications can lead to enhanced efficacy .
- Cytotoxicity Assays : Research involving the screening of thiophene-containing compounds revealed that several derivatives exhibited notable cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Q & A
Q. What are the common synthetic routes for synthesizing 2-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide?
A typical synthesis involves coupling a fluorobenzenesulfonyl chloride derivative with a pyrazine-thiophene methylamine intermediate. For example, in analogous sulfonamide syntheses, nucleophilic substitution is performed using NaH in THF as a base, followed by purification via silica gel chromatography (e.g., 25–35% EtOAc in petroleum ether) . Key steps include activating the sulfonyl chloride group and ensuring anhydrous conditions to avoid hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
¹H/¹³C NMR in deuterated solvents (e.g., acetone-d6) can resolve aromatic protons and confirm substitution patterns (e.g., singlet peaks for fluorine-coupled protons). IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹), while ESI-MS provides molecular ion confirmation. For example, in related sulfonamides, a molecular ion peak at m/z 308.23 (M+H⁺) has been observed .
Q. What purification methods are recommended post-synthesis?
Column chromatography using silica gel with gradient elution (e.g., 20–30% EtOAc in hexanes) is standard. For polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures may improve yield and purity .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic structure of this compound?
Density functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, can model electron density distribution and predict reactivity. For instance, analyzing the Laplacian of the electron density at the sulfonamide group may explain its hydrogen-bonding capacity or affinity for biological targets .
Q. How can contradictions in crystallographic data during structure refinement be resolved?
Use software suites like SHELXL for refining anisotropic displacement parameters and WinGX for validating geometry. If thermal motion or disorder is observed, constraints (e.g., SIMU/ISOR in SHELXL) can stabilize refinement. For example, SHELX has been widely applied to resolve ambiguities in small-molecule sulfonamide structures .
Q. What strategies optimize the coupling reaction between the pyrazine and thiophene moieties?
Optimize reaction temperature (0°C to room temperature) and solvent polarity (e.g., THF or DMF) to balance reactivity and steric effects. Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity for thiophene attachment, as seen in related pyrazine-thiophene systems .
Q. How can hydrogen bonding or π-π interactions in the crystal structure be analyzed?
Tools like ORTEP for Windows visualize anisotropic displacement ellipsoids, while Mercury software quantifies intermolecular distances. For example, sulfonamide NH groups often form hydrogen bonds with pyrazine N atoms, stabilizing crystal packing .
Methodological Notes
- Synthesis Optimization : Monitor reactions via TLC (e.g., PE/EtOAc = 1:1) and use low-temperature quenching to prevent byproducts .
- Crystallography : Collect high-resolution data (≤0.8 Å) to resolve fluorine atoms, which exhibit weak scattering .
- DFT Workflow : Use Gaussian or ORCA with B3LYP/6-31G* basis sets to compute electrostatic potential maps for predicting binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
